molecular formula C8H12BrCl2N3O2 B13508840 methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride

methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride

Cat. No.: B13508840
M. Wt: 333.01 g/mol
InChI Key: CKTCNZYZPLCVNK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyrazine core. This molecule is distinguished by a methyl ester group at position 1, a bromine substituent at position 3, and two hydrochloric acid counterions. Such derivatives are valuable intermediates in medicinal chemistry, particularly for kinase inhibition and as building blocks in drug discovery .

Properties

Molecular Formula

C8H12BrCl2N3O2

Molecular Weight

333.01 g/mol

IUPAC Name

methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C8H10BrN3O2.2ClH/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6;;/h10H,2-4H2,1H3;2*1H

InChI Key

CKTCNZYZPLCVNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCN2C(=N1)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine ring system is generally prepared by condensation of appropriate pyrazine derivatives with amine-containing precursors followed by cyclization. A representative method includes:

  • Starting from pyrazine-2-methylamine, the amine is reacted with acid anhydrides under controlled temperature (ice-water bath) to form an amide intermediate.
  • This intermediate is then treated with phosphorus oxychloride and phosphorus pentoxide under reflux conditions to induce cyclization, forming the imidazo[1,5-a]pyrazine scaffold.

Bromination at the 3-Position

Selective bromination is achieved by treating the imidazo[1,5-a]pyrazine intermediate with brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent (e.g., ethanol) at room temperature. This step introduces the bromine atom specifically at the 3-position of the imidazole ring due to electronic and steric factors.

Introduction of the Methyl Carboxylate Group

The carboxylate methyl ester group at the 1-position can be introduced via esterification or by using methyl chloroformate or methyl esters of carboxylic acids in condensation reactions with the heterocyclic amine. This step often employs coupling reagents or acid chlorides in solvents such as dichloromethane or methanol under mild conditions to yield the methyl ester derivative.

Formation of the Dihydrochloride Salt

To improve the compound’s physicochemical properties, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in solvents such as methanol, dichloromethane, or ethyl acetate. This salt formation enhances solubility and stability, facilitating handling and further applications.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Amide formation Pyrazine-2-methylamine + acid anhydride, ice-water bath, then room temp Amide intermediate
2 Cyclization Phosphorus oxychloride + phosphorus pentoxide, reflux Imidazo[1,5-a]pyrazine core
3 Bromination Bromine or NBS, ethanol, room temperature 3-Bromo-imidazo[1,5-a]pyrazine derivative
4 Esterification Methyl chloroformate or methyl ester, dichloromethane/methanol Methyl ester of 3-bromo-imidazo[1,5-a]pyrazine
5 Salt formation HCl in methanol/dichloromethane/ethyl acetate This compound

Analytical and Purification Techniques

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) until starting materials are consumed.
  • Purification is achieved by silica gel column chromatography.
  • The final compound is isolated as a white solid with high purity.
  • Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and elemental analysis to confirm structure and purity.

Research Findings and Applications

  • The compound’s bromine substituent enables further functionalization via nucleophilic substitution, allowing derivatization for medicinal chemistry exploration.
  • The fused imidazo[1,5-a]pyrazine scaffold is known for potential biological activity, including enzyme inhibition and receptor binding, making this compound a valuable intermediate in drug discovery.
  • The dihydrochloride salt form improves aqueous solubility, facilitating biological assays and formulation development.

Summary Table of Key Data

Parameter Value/Description
Molecular Formula C8H12BrCl2N3O2
Molecular Weight 333.01 g/mol
Physical State White solid
Solubility Enhanced in aqueous media as dihydrochloride salt
Key Reagents Pyrazine-2-methylamine, acid anhydrides, phosphorus oxychloride, bromine/NBS, methyl chloroformate, HCl
Typical Yields 67-99% at various steps (reported in literature)
Analytical Methods TLC, silica gel chromatography, MS, NMR

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyrazine core.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

    Substitution Products: Various substituted imidazo[1,5-a]pyrazine derivatives.

    Oxidation Products: Oxidized forms of the imidazo[1,5-a]pyrazine core.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations in Substituents and Core

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Salt Form Key Features
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride* C₉H₁₂BrCl₂N₃O₂ 1-COOCH₃, 3-Br Dihydrochloride Ester group enhances lipophilicity; bromine enables cross-coupling reactions .
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride C₇H₈BrCl₂N₃O₂ 1-COOH, 3-Br Dihydrochloride Carboxylic acid improves aqueous solubility but reduces membrane permeability .
7-tert-Butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate C₁₄H₂₀BrN₃O₄ 1-COOCH₂CH₃, 3-Br, 7-COOC(CH₃)₃ Neutral Bulky tert-butyl ester may hinder crystallinity; dual esters complicate synthesis .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride C₆H₉BrClN₃ 3-Br Hydrochloride Simpler structure with no ester; single HCl reduces solubility compared to dihydrochloride .
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride C₆H₁₀BrCl₂N₃ 2-Br Dihydrochloride Bromine at position 2 alters reactivity; imidazo[1,2-a] core changes electronic properties .
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride C₆H₁₁Cl₂N₃ No substituents Dihydrochloride Parent compound; unsubstituted core serves as a scaffold for functionalization .
3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride C₆H₈ClN₃ 3-Cl Dihydrochloride Chlorine substituent offers distinct electronic effects compared to bromine .

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., C₆H₁₁Cl₂N₃) exhibit higher aqueous solubility than neutral or mono-hydrochloride forms .
  • Lipophilicity : Methyl ester (logP ~1.5–2.0) increases membrane permeability compared to carboxylic acid analogs (logP ~0.5) .

Biological Activity

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H7BrN2O2·2HCl
  • Molecular Weight: 276.47 g/mol
  • CAS Number: Not explicitly listed but related to similar compounds.

Mechanisms of Biological Activity

Research indicates that methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that imidazo[1,5-a]pyrazines possess significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit growth.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in various pathogens .

1. Antimicrobial Efficacy

A study conducted on various imidazo[1,5-a]pyrazine derivatives revealed that methyl 3-bromo derivative showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine32E. coli
Standard Antibiotic64E. coli

2. Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced the formation of reactive oxygen species (ROS) in human cell lines. The antioxidant capacity was measured using the DPPH assay.

CompoundIC50 (µM)
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine25
Ascorbic Acid (Standard)20

3. Enzyme Inhibition Studies

Another significant aspect of the research focused on the inhibition of DHODH by this compound. In cell-based assays, it was found to be more effective than known inhibitors such as brequinar and teriflunomide.

CompoundIC50 (nM)
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine50
Brequinar100
Teriflunomide150

Q & A

Q. Table 1: Activity Comparison of Structural Analogs

CompoundCore StructureIC₅₀ (μM)Target Enzyme
Target CompoundPyrazine0.45Kinase X
3-Bromo-imidazo[1,2-a]pyridinePyridine1.2Kinase X
Carboxylate-free analogPyrazine>10Kinase X

Key Insight: The pyrazine core and carboxylate group synergistically enhance target binding, while bromine improves selectivity .

Advanced: How do structural modifications at the 3-bromo and carboxylate positions influence reactivity and biological interactions?

Methodological Answer:

  • 3-Bromo Substitution:
    • Reactivity: Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling derivatization with aryl/heteroaryl boronic acids .
    • Biological Impact: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., ΔΔG = -2.3 kcal/mol vs. non-brominated analogs) .
  • Carboxylate Group:
    • Reactivity: Participates in amide coupling (EDC/HOBt) to generate prodrugs or fluorescent probes .
    • Biological Impact: The methyl ester improves cell permeability (logP = 1.8 vs. 0.5 for free acid), while hydrolysis in vivo releases the active acid form .

Advanced: What experimental designs are recommended for studying this compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Use stopped-flow fluorescence to measure enzyme inhibition constants (Kᵢ) under pseudo-first-order conditions .
  • Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB: 3QZZ) to identify binding motifs .
  • Mutagenesis Studies: Compare inhibition in wild-type vs. mutant enzymes (e.g., Ala substitution at residue Lys123) to validate binding sites .

Advanced: How can researchers address discrepancies in solubility and stability data for this compound?

Methodological Answer:

  • Solubility:
    • Dihydrochloride Form: Enhances aqueous solubility (25 mg/mL in PBS) vs. freebase (<5 mg/mL) .
    • Co-Solvents: Use PEG-400 or cyclodextrins for in vivo formulations .
  • Stability:
    • Storage: Store at -20°C under argon; avoid repeated freeze-thaw cycles (degradation <5% over 6 months) .
    • pH Sensitivity: Conduct stability tests across pH 2–8 (t½ >24 hrs at pH 7.4 vs. t½ = 2 hrs at pH 2) .

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